2-Chloro-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
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Overview
Description
The compound “2-Chloro-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 2nd position with a chlorine atom and at the 5th position with a cyclopropylsulfonyl group . The cyclopropylsulfonyl group consists of a three-membered cyclopropyl ring attached to a sulfonyl group (SO2). The compound also contains a tetrahydrothieno group, which is a five-membered ring with one sulfur atom and four carbon atoms, and is fully saturated (i.e., contains no double bonds) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen in the pyridine ring, the sulfur in the sulfonyl and tetrahydrothieno groups, and the chlorine atom would all contribute to the compound’s overall structure and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. The pyridine ring, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions. The chlorine atom could potentially be replaced by other groups in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of heteroatoms (atoms other than carbon and hydrogen, such as nitrogen, sulfur, and chlorine in this case) would all contribute to its properties .Scientific Research Applications
Environmental Persistence and Toxicity of Similar Compounds
Studies on chlorpyrifos and cypermethrin, as well as polychlorinated dibenzothiophenes, offer insights into the environmental persistence and potential toxicity of chlorinated and sulfonated compounds. These works highlight concerns about the impact of such chemicals on developmental health and the environment. While not directly about the specified compound, these studies suggest a framework for understanding how chloro- and sulfonyl-substituted compounds might behave in biological and ecological contexts (Shaikh & Sethi, 2020); (Huntley et al., 1994).
Potential for Environmental and Health Risk Assessments
Research on per- and polyfluoroalkyl substances (PFAS) and their alternatives, such as novel fluorinated compounds, could parallel considerations for assessing the environmental and health risks of "2-Chloro-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine". These studies underscore the importance of evaluating persistence, bioaccumulation, and potential toxicity in designing safer chemicals for industrial and commercial use (Wang et al., 2019).
Insights into Chemical Degradation and Environmental Impact
Investigations into microbial degradation of chlorpyrifos and its metabolite TCP provide a model for understanding how complex chemical compounds can be broken down in environmental settings, potentially offering strategies for mitigating pollution from similar chemicals. This research emphasizes the role of microbial action in the bioremediation of persistent organic pollutants (Bose, Kumar, & Vo, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other complex organic molecules, or it could have applications in fields such as medicinal chemistry, materials science, or agriculture, among others .
Properties
IUPAC Name |
2-chloro-5-cyclopropylsulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S2/c11-10-5-7-6-12(4-3-9(7)15-10)16(13,14)8-1-2-8/h5,8H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILLLIJFRDARTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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